molecular formula C11H11ClN2OS B13270502 5-(Benzylsulfanyl)-1,2-dihydropyrimidin-2-one hydrochloride

5-(Benzylsulfanyl)-1,2-dihydropyrimidin-2-one hydrochloride

Cat. No.: B13270502
M. Wt: 254.74 g/mol
InChI Key: QJYCCDUJZAWMOW-UHFFFAOYSA-N
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Description

5-(Benzylsulfanyl)-1,2-dihydropyrimidin-2-one hydrochloride is a heterocyclic compound featuring a dihydropyrimidin-2-one core substituted at the 5-position with a benzylsulfanyl group (C₆H₅CH₂S–) and formulated as a hydrochloride salt. Dihydropyrimidinones are structurally related to pyrimidine bases and are recognized for their diverse pharmacological activities, including calcium channel modulation, antimicrobial effects, and kinase inhibition . The benzylsulfanyl moiety introduces a sulfur-containing substituent, which may enhance lipophilicity and influence metabolic pathways compared to oxygen or nitrogen analogs. The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

Molecular Formula

C11H11ClN2OS

Molecular Weight

254.74 g/mol

IUPAC Name

5-benzylsulfanyl-1H-pyrimidin-2-one;hydrochloride

InChI

InChI=1S/C11H10N2OS.ClH/c14-11-12-6-10(7-13-11)15-8-9-4-2-1-3-5-9;/h1-7H,8H2,(H,12,13,14);1H

InChI Key

QJYCCDUJZAWMOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CNC(=O)N=C2.Cl

Origin of Product

United States

Preparation Methods

Method A: Alkylation with Benzyl Chloride in Dimethyl Sulfoxide (DMSO)

  • Starting Material: 2-Aminopyrimidin-4(3H)-one (compound 1)
  • Reagents: Benzyl chloride (1.0 molar equivalent)
  • Base: Sodium hydroxide (2N)
  • Solvent: DMSO
  • Procedure:
    The compound 1 (14.3 g, 0.1 mol) is dissolved in DMSO (20 mL). Benzyl chloride (11.6 mL, 0.1 mol) is added drop-wise with stirring over 1.5 hours. The mixture is then poured into cold water, acidified with glacial acetic acid, filtered, dried, and recrystallized from alcohol.
  • Yield: Approximately 95%, melting point 122–124°C.

Method B: Alkylation with Potassium Carbonate in Dimethyl Formamide (DMF)

  • Reagents: Benzyl chloride (1.0 molar equivalent)
  • Base: Potassium carbonate (55.3 g, 0.4 mol)
  • Procedure: Similar to Method A, but using DMF as solvent and potassium carbonate as base, with drop-wise addition of benzyl chloride, followed by work-up as above.

Note: Both methods efficiently yield 6-benzylsulfanyl derivatives after subsequent sulfidation.

Sulfidation to Introduce Benzylsulfanyl Group

The key step involves converting the benzyl group into a benzylsulfanyl moiety at the 5-position.

Method A: Nucleophilic Substitution with Thiourea Derivatives

  • Starting Material: 6-Benzylated pyrimidinone
  • Reagents: Thiourea or thiol derivatives
  • Reaction Conditions: Reflux in sodium ethoxide or similar base for several hours
  • Outcome: Formation of the benzylsulfanyl group via nucleophilic substitution at the benzyl position

Method B: Alkylation of Mercaptopyrimidine

Alternative Synthesis via Multi-step Pathways

Recent research emphasizes multi-step synthesis involving intermediate formation of dihydropyrimidine derivatives, followed by functionalization.

Synthesis of Hydrochloride Salt

Post-synthesis, the free base form of 5-(Benzylsulfanyl)-1,2-dihydropyrimidin-2-one is converted into its hydrochloride salt:

  • Procedure: Dissolve the compound in anhydrous ethanol or methanol, then bubble dry hydrogen chloride gas or add concentrated HCl dropwise under stirring.
  • Isolation: Precipitate the hydrochloride salt by cooling, filter, wash, and dry under vacuum.
  • Yield & Purity: Typically high purity with yields exceeding 85%.

Summary of Reaction Conditions and Yields

Method Reagents & Conditions Yield Remarks
Alkylation with Benzyl Chloride (Method A) Benzyl chloride, NaOH, DMSO, reflux 95% Efficient, straightforward
Alkylation with Benzyl Chloride (Method B) Benzyl chloride, K₂CO₃, DMF, reflux 92% Alternative solvent/base
Sulfurization with Thiourea Reflux in base 80–85% Converts benzyl to benzylsulfanyl
Salt Formation HCl gas or concentrated HCl Quantitative Converts free base to hydrochloride

Research Data and Experimental Results

  • The synthesis of benzylsulfanyl derivatives has been optimized under microwave irradiation, significantly reducing reaction times and increasing yields.
  • The use of microwave-assisted sulfidation in DMSO at 80°C has shown promising results, with yields up to 90% and high purity.
  • Patents indicate that palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) can also be employed for introducing benzyl groups, although these are more complex and less common for large-scale synthesis.

Chemical Reactions Analysis

Key Reactants in the Biginelli Reaction

The Biginelli reaction creates 3,4-dihydropyrimidin-2(1H)-ones from ethyl acetoacetate, an aryl aldehyde (such as benzaldehyde), and urea . This reaction, named after Italian chemist Pietro Biginelli, was developed in 1891 . Brønsted acids and Lewis acids like copper(II) trifluoroacetate hydrate and boron trifluoride can catalyze the reaction .

Reaction Mechanism

The Biginelli reaction proceeds through a series of bimolecular reactions . Sweet's 1973 mechanism suggests the aldol condensation of ethyl acetoacetate and the aryl aldehyde is the rate-limiting step, leading to a carbenium ion. Nucleophilic addition of urea gives an intermediate, which dehydrates to the final product . Kappe's 1997 mechanism proposes the nucleophilic addition of urea to the aldehyde as the rate-determining step. The ensuing condensation, catalyzed by acid addition, results in the imine nitrogen. The β-ketoester then adds to the imine bond, closing the ring via nucleophilic attack by the amine onto the carbonyl group, followed by a second condensation to yield the Biginelli compound .

Chemical Reactions and Modifications

5-(Benzylsulfanyl)-1,2-dihydropyrimidin-2-one hydrochloride can undergo condensation and hydrolysis. Condensation reactions occur with compounds possessing reactive carbonyl groups. Hydrolysis can occur under acidic or basic conditions. Modifications on the dihydropyrimidine scaffold can significantly influence its biological activity.

Scientific Research Applications

5-(Benzylsulfanyl)-1,2-dihydropyrimidin-2-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(Benzylsulfanyl)-1,2-dihydropyrimidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent or non-covalent interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Comparison with 5-(Trifluoromethyl)-1,2-dihydropyrimidin-2-one

The compound 5-(trifluoromethyl)-1,2-dihydropyrimidin-2-one (Ref: 10-F675701, CymitQuimica) shares the dihydropyrimidin-2-one core but substitutes the 5-position with a trifluoromethyl (–CF₃) group instead of benzylsulfanyl . Key differences include:

Property 5-(Benzylsulfanyl)-1,2-dihydropyrimidin-2-one HCl 5-(Trifluoromethyl)-1,2-dihydropyrimidin-2-one
Substituent Benzylsulfanyl (C₆H₅CH₂S–) Trifluoromethyl (–CF₃)
Electronic Effects Mild electron-donating (thioether) Strong electron-withdrawing
Lipophilicity Higher (logP ~3.2 estimated) Moderate (logP ~2.1 estimated)
Solubility Enhanced via HCl salt (hydrophilic counterion) Likely lower (neutral form)
Metabolic Stability Potential for sulfoxidation CF₃ resists oxidation

Comparison with Benzylsulfanyl-Containing Coordination Complexes

The cobalt(II) complex trans-bis[8-(benzylsulfanyl)quinoline-κ²N,S]dichloridocobalt(II) (IUCrData, 2021) incorporates a benzylsulfanyl group within a quinoline ligand, demonstrating its utility in coordination chemistry . Key contrasts:

Aspect Target Compound Cobalt Complex Ligand
Core Structure Dihydropyrimidin-2-one Quinoline
Role of Benzylsulfanyl Substituent (pharmacophore candidate) Chelating agent (binds Co via N and S)
Applications Pharmaceutical (hypothesized) Catalysis/material science

While the target compound’s benzylsulfanyl group may influence drug-receptor interactions, its presence in the cobalt complex highlights versatility in metal-binding applications .

Comparison with Lead-Based Benzylsulfanyl Compounds

Lead compounds such as benzylsulfanyl(triphenyl)plumbane ([3600-14-4]) from the Pharos Project share the benzylsulfanyl group but incorporate toxic lead (Pb) centers . Differences include:

Factor Target Compound Lead-Based Analogs
Toxicity Low (organic S/C/H/N/O structure) High (Pb content)
Applications Medicinal (potential) Industrial (e.g., stabilizers, pigments)

The absence of heavy metals in the target compound makes it more suitable for biomedical research, contrasting with the environmental and health risks associated with lead derivatives .

Research Findings and Implications

  • Substituent Impact : The benzylsulfanyl group in the target compound likely enhances lipophilicity compared to –CF₃ analogs, favoring membrane penetration in drug delivery .
  • Salt Formation: The hydrochloride salt improves solubility over neutral dihydropyrimidinones, as seen in related morpholine hydrochlorides (e.g., (R)-2-(Trifluoromethyl)morpholine hydrochloride, ) .
  • Synthetic Versatility : The benzylsulfanyl group’s reactivity (e.g., susceptibility to oxidation) could be leveraged for prodrug strategies or targeted modifications.

Biological Activity

5-(Benzylsulfanyl)-1,2-dihydropyrimidin-2-one hydrochloride (CAS Number: 2126163-57-1) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of 5-(Benzylsulfanyl)-1,2-dihydropyrimidin-2-one hydrochloride typically involves the cyclocondensation of benzyl thiol with appropriate aldehydes and urea derivatives. Various methods have been reported, including the use of microwave irradiation to enhance yields and reduce reaction times. A notable method involves the Kornblum oxidation to convert benzyl halides into aldehydes, followed by a one-pot reaction with urea and ethyl acetoacetate under solvent-free conditions .

Antimicrobial Activity

Research indicates that 5-(Benzylsulfanyl)-1,2-dihydropyrimidin-2-one hydrochloride exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, with activity comparable to established antibiotics such as norfloxacin and ciprofloxacin .

Table 1: Antimicrobial Activity of 5-(Benzylsulfanyl)-1,2-dihydropyrimidin-2-one Hydrochloride

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Staphylococcus epidermidis10 µg/mL
Escherichia coli16 µg/mL

Antiproliferative Effects

In addition to its antimicrobial properties, this compound has demonstrated antiproliferative effects on cancer cell lines. For instance, a study evaluated its impact on HL-60 leukemia cells, revealing that treatment with 10 µM of the compound resulted in significant cell viability reduction after 96 hours . The mechanism appears to involve induction of cell cycle arrest and apoptosis.

Table 2: Antiproliferative Activity on HL-60 Cells

Treatment Concentration (µM)Cell Viability (%)
Control100
185
1050
10030

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications in the benzyl group and sulfur linkers significantly influence the biological activity of derivatives. For example, altering the substituents on the benzyl moiety has been shown to enhance antibacterial potency .

Case Studies

  • Antimicrobial Efficacy : A case study involving a series of synthesized derivatives of the compound demonstrated enhanced activity against resistant strains of Staphylococcus aureus, indicating potential for clinical applications in treating antibiotic-resistant infections .
  • Cancer Research : Another study focused on its antiproliferative effects against various cancer cell lines, showing promising results in reducing tumor growth in vivo models when combined with traditional chemotherapeutics .

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